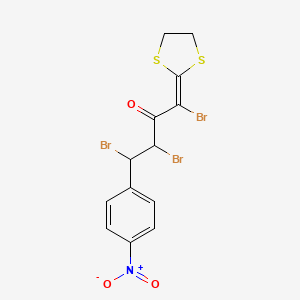
N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide is a compound that belongs to the class of dithiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with an acyl chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazole ring to a more reduced form.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the atoms in the ring is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, or other electrophiles/nucleophiles can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted dithiazole derivatives.
Aplicaciones Científicas De Investigación
N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.
Industry: It is used in the synthesis of materials and chemicals with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide involves its interaction with molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects . The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with the synthesis of essential biomolecules in microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide: This compound shares a similar dithiazole ring structure and has been studied for its sulfur-transfer properties.
2,4-Dihydroxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarbothioamide: Known for its antifungal activity.
Uniqueness
N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
918503-81-8 |
|---|---|
Fórmula molecular |
C4H4N2O2S2 |
Peso molecular |
176.2 g/mol |
Nombre IUPAC |
N-(5-oxo-1,2,4-dithiazol-3-yl)acetamide |
InChI |
InChI=1S/C4H4N2O2S2/c1-2(7)5-3-6-4(8)10-9-3/h1H3,(H,5,6,7,8) |
Clave InChI |
VFQSESWKHSRPJG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC(=O)SS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12609903.png)
![N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12609904.png)
![2-[(Benzenesulfonyl)methyl]hept-2-enenitrile](/img/structure/B12609915.png)

![Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B12609930.png)

![4-tert-Butyl-N-[2-(1H-indol-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12609936.png)


![2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12609967.png)


![Thiourea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12609990.png)
![N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide](/img/structure/B12609996.png)
